5-(furan-3-yl)-1H-indole
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Overview
Description
“5-(furan-3-yl)-1H-indole” is a compound that contains a furan ring and an indole ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Synthesis Analysis
The synthesis of “this compound” can be achieved through a multi-component reaction of readily available starting materials arylglyoxals, barbituric acid or thiobarbituric acid and acetylacetone in water as solvent . This protocol provides an effective route for the synthesis of 5-(furan-3-yl)barbiturate and 5-(furan-3-yl)thiobarbiturate derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of a furan ring and an indole ring. The furan ring makes a dihedral angle with the indole ring . The exact angle and other structural details may vary depending on the specific conditions and the presence of any substituents.Scientific Research Applications
Photophysical Properties and Sensor Applications
Furans and indoles are crucial for their diverse range of activities and properties. Research has improved synthetic access to these compounds, leading to the development of color-changing sensors for metal ions. Notably, compounds derived from the synthesis involving 1H-indole showed observable color changes in the presence of aluminum(III) ions, indicating their potential as "naked-eye sensors" for aluminum detection (Kumar et al., 2015).
Organic Light-Emitting Diodes (OLEDs)
Indole-linked triazine-dibenzothiophene/dibenzofuran-based materials were synthesized for use in green and red phosphorescent OLEDs. These compounds exhibited promising photophysical, thermal, and electrochemical properties, making them suitable as phosphorescent host materials for OLED devices with high efficiency and low onset potentials (Wang et al., 2020).
Antimicrobial Activity
New heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole have been synthesized and evaluated for their antimicrobial activity. These compounds showed high antibacterial activity, indicating their potential pharmaceutical application (Mageed et al., 2021).
Synthesis and Chemical Reactivity
Research on the recyclization of certain compounds under acidic conditions revealed that the reaction's extent depends on the substituent at the nitrogen atom, leading to the formation of indole derivatives. This study offers insight into the chemical reactivity and potential applications of indole and furan compounds in synthetic organic chemistry (Butin et al., 2008).
Future Directions
Furan platform chemicals, which include “5-(furan-3-yl)-1H-indole”, have potential applications beyond fuels and plastics . They can be economically synthesized from biomass, offering a sustainable alternative to traditional resources such as crude oil . The manufacture and uses of furan platform chemicals directly available from biomass are areas of active research .
Mechanism of Action
Target of Action
Furan derivatives, which include 5-(furan-3-yl)-1h-indole, have been found to interact with various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, and calcium channel blockers .
Mode of Action
Furan derivatives are known to interact with their targets to show potential therapeutic effects . For instance, a compound with a similar structure, 5-(furan-3-yl)-1-(3-imidazol-1-yl-phenyl)-1H-benzoimidazole (BHFF), has been reported to act as a positive allosteric modulator at the GABAB receptor, exhibiting anxiolytic effects .
Biochemical Pathways
Furan derivatives are known to influence various biological activities and pathways, depending on their specific targets .
Pharmacokinetics
The furan ring, a constituent of this compound, is known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known to have broad therapeutic properties, remedying various dispositions in clinical medicines .
Action Environment
The chemical industry has begun to switch from traditional resources such as crude oil to biomass, which could potentially influence the action environment of bio-based materials, including furan derivatives .
Biochemical Analysis
Biochemical Properties
Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules The presence of the furan ring in 5-(Furan-3-yl)-1H-indole could potentially influence its interactions with these biomolecules
Cellular Effects
Furan derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Properties
IUPAC Name |
5-(furan-3-yl)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-2-12-10(3-5-13-12)7-9(1)11-4-6-14-8-11/h1-8,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCROHJHXMCNULF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692927 |
Source
|
Record name | 5-(Furan-3-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144104-53-0 |
Source
|
Record name | 5-(Furan-3-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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